molecular formula C20H22ClN3S2 B4286779 3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

Cat. No.: B4286779
M. Wt: 404.0 g/mol
InChI Key: OSGVXSVJXCEETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chlorobenzylthio group, an ethyl group, and a tetrahydrobenzothienyl group attached to the triazole ring

Preparation Methods

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chlorobenzyl chloride, 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene, and ethyl hydrazinecarboxylate.

    Formation of Intermediate Compounds: The first step involves the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzylthiol. This intermediate is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a base to form the corresponding thioether.

    Cyclization: The thioether is then subjected to cyclization with ethyl hydrazinecarboxylate under acidic conditions to form the triazole ring, resulting in the formation of the target compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the benzothienyl group, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: The compound is used as a probe to study the mechanisms of enzyme inhibition and receptor binding, providing insights into biological processes at the molecular level.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions.

    Receptor Binding: The compound can bind to specific receptors on the surface of cells, modulating their activity and triggering various cellular responses.

    Pathway Modulation: The compound can influence signaling pathways within cells, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    4-[(4-chlorobenzyl)thio]-5-ethyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4H-1,2,4-triazole: This compound has a similar structure but differs in the position of the substituents on the triazole ring.

    3-[(4-chlorobenzyl)thio]-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole: This compound has a methyl group instead of an ethyl group on the triazole ring, leading to differences in its chemical and biological properties.

    3-[(4-bromobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole: This compound has a bromobenzyl group instead of a chlorobenzyl group, affecting its reactivity and interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3S2/c1-3-24-19(17-12-25-18-10-13(2)4-9-16(17)18)22-23-20(24)26-11-14-5-7-15(21)8-6-14/h5-8,12-13H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGVXSVJXCEETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CSC4=C3CCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.